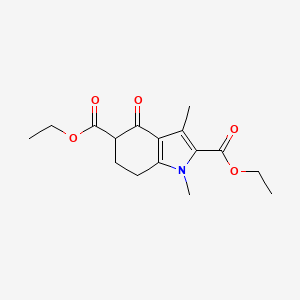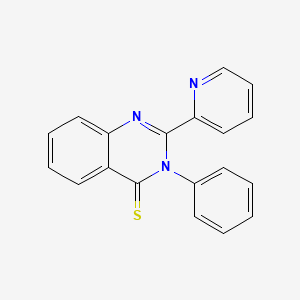![molecular formula C16H12FNOSe B12911054 Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-34-3](/img/structure/B12911054.png)
Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)isoxazole is an organic compound that features a fluorophenyl group, a phenylselanyl group, and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)isoxazole typically involves the reaction of 4-fluorobenzaldehyde with phenylselanyl acetic acid in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated and selenium-containing reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)isoxazole involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the phenylselanyl group can participate in redox reactions, potentially modulating biological activity. The isoxazole ring provides structural rigidity and can influence the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine: Known for its antibacterial activity.
3-(4-Fluorophenyl)-5-((phenylthio)methyl)isoxazole: Similar structure but with a sulfur atom instead of selenium.
Uniqueness
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)isoxazole is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and potential biological activities not observed in its sulfur analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
833462-34-3 |
|---|---|
Fórmula molecular |
C16H12FNOSe |
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C16H12FNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-10H,11H2 |
Clave InChI |
XLOGDRAPECYOKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]CC2=CC(=NO2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-](/img/structure/B12910981.png)



![4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910994.png)



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)


![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)

